N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Propriétés
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-3-32-21-9-4-6-17(14-21)16-26-24(30)22-23(18-10-12-25-13-11-18)29(28-27-22)19-7-5-8-20(15-19)31-2/h4-15H,3,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILHLIYWHSANJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have garnered attention due to their diverse biological activities. This compound is characterized by its complex structure that includes an ethoxybenzyl group, a methoxyphenyl group, and a pyridine moiety. The molecular formula is with a molecular weight of 429.5 g/mol .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer and antimicrobial properties. The following sections summarize key findings from recent research.
Research indicates that 1,2,3-triazole derivatives can induce apoptosis in cancer cells and inhibit cell cycle progression. For instance, compounds containing the 1,2,3-triazole moiety have demonstrated significant anticancer potential by targeting various pathways involved in tumor growth and survival .
Case Studies
- Cell Line Studies : In studies involving lung cancer cell lines (A549), triazole derivatives exhibited IC50 values in the range of 0.97–34.46 μM . This suggests that N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide may possess similar or enhanced efficacy compared to established chemotherapeutic agents like etoposide (IC50: 4.60 μM).
- Inhibition of Key Enzymes : The compound's ability to inhibit thymidylate synthase (TS) has been highlighted in related studies where triazole derivatives showed IC50 values ranging from 1.95 to 4.24 μM against TS . This inhibition is crucial as TS plays a significant role in DNA synthesis and repair.
Comparative Efficacy
The following table summarizes the anticancer activities of various triazole derivatives compared to established drugs:
| Compound | IC50 (μM) | Targeted Cancer Type |
|---|---|---|
| N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | TBD | TBD |
| Etoposide | 4.60 | Lung Cancer |
| Cisplatin | 9.24 | Lung Cancer |
| Compound with TS inhibition | 1.95–4.24 | Various |
In Vitro Studies
In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus. Some compounds exhibited good inhibition rates with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Mechanism of Antimicrobial Action
The antimicrobial mechanisms are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 429.5 g/mol
- CAS Number : 1326846-99-4
The structural complexity of this compound, featuring a triazole ring and multiple aromatic substituents, contributes to its unique properties and potential applications.
Antifungal Activity
Research indicates that compounds with triazole moieties exhibit significant antifungal properties. For instance, derivatives of triazole have been synthesized and evaluated for their efficacy against various fungal strains, including Candida species. The incorporation of the pyridine and methoxyphenyl groups in N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide may enhance its antifungal activity by increasing lipophilicity and facilitating membrane penetration .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies involving structurally similar triazole derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The presence of the triazole ring is crucial as it interacts with microbial enzymes, potentially inhibiting their functions .
Anticancer Potential
Recent investigations into triazole derivatives have highlighted their potential as anticancer agents. The structural motifs present in N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide may allow it to act on multiple cancer cell lines by disrupting cellular processes or inducing apoptosis. Molecular modeling studies suggest that such compounds can effectively bind to cancer-related targets .
Table 1: Summary of Biological Activities of Related Triazole Derivatives
Comparaison Avec Des Composés Similaires
Structural Analog Analysis
Key structural analogs and their substituent variations are summarized below:
Structural Insights :
- Pyridine Orientation : Pyridin-4-yl (target compound) may engage in edge-to-face π-π interactions, whereas pyridin-3-yl () could participate in hydrogen bonding via the nitrogen lone pair .
- Bioisosteric Replacements : Chlorophenyl () and trifluoromethyl () groups in analogs enhance metabolic stability and target affinity, suggesting that the target compound’s methoxy/ethoxy groups may prioritize solubility over potency .
Antitumor Activity
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives () show 68–86% growth inhibition (GP) against NCI-H522 lung cancer cells. The trifluoromethyl group significantly boosts activity, while the absence of this group in the target compound may reduce potency unless compensated by its pyridin-4-yl and ethoxybenzyl motifs .
- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () demonstrates moderate GP (70.94%), suggesting pyridine positioning and ester vs. carboxamide linkages influence efficacy .
Multi-Target Kinase Inhibition
- Hsp90 inhibitors (e.g., 4d–4f in ) exhibit IC50 values in kinase assays due to sulfonamido and dihydroxy substituents. The target compound lacks these groups but retains the triazole-carboxamide scaffold, hinting at possible (but weaker) kinase binding .
Physicochemical Properties
- Lipophilicity : The 3-ethoxybenzyl group (logP ~3.5 estimated) likely increases logP compared to 2-methoxybenzyl (logP ~2.8) or methylbenzyl (logP ~2.5) analogs, favoring passive diffusion .
- Solubility : Methoxy/ethoxy groups may improve aqueous solubility vs. chlorophenyl or trifluoromethyl analogs, which prioritize membrane permeability .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?
Answer: The synthesis typically involves multi-step reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
- Catalyst optimization : Copper(I) iodide (CuI) with triethylamine as a base is commonly used for regioselective triazole formation .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm substituent positions and regioselectivity of the triazole ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Cross-referencing these methods with computational simulations (e.g., DFT) resolves ambiguities in stereoelectronic effects .
Advanced Research Questions
Q. How can SHELXL be applied to refine the crystal structure of this compound, and what challenges might arise?
Answer: SHELXL is ideal for high-resolution single-crystal X-ray diffraction
Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact biological activity, and how can structure-activity relationships (SAR) be systematically studied?
Answer:
- SAR workflow :
- Synthesis of analogs : Replace methoxy/ethoxy groups with halogens or alkyl chains .
- In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- Computational modeling : Molecular docking (AutoDock Vina) identifies binding interactions; substituent bulkiness may sterically hinder active-site access .
- Key findings : Ethoxy groups enhance lipophilicity (logP ~3.5), improving membrane permeability but reducing solubility .
Q. How should researchers resolve contradictions in solubility data across different experimental setups?
Answer: Contradictions often arise from solvent polarity and pH variations:
- Method standardization : Use USP buffers (pH 1.2–7.4) and shake-flask methods with HPLC quantification .
- Statistical analysis : Apply ANOVA to compare solubility in DMSO vs. aqueous PEG-400 solutions; outliers may indicate aggregation .
- Co-solvent strategies : For low aqueous solubility (<10 µM), employ cyclodextrin inclusion complexes or nanoformulation .
Q. What enzymatic assay designs are recommended to evaluate kinase inhibition mechanisms?
Answer:
- Assay type : Time-resolved fluorescence resonance energy transfer (TR-FRET) with recombinant kinases (e.g., EGFR T790M/L858R mutants) .
- Controls : Include staurosporine (broad-spectrum inhibitor) and DMSO blanks to normalize background .
- Data interpretation : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism); Ki values from Cheng-Prusoff equation for competitive inhibition .
- Counter-screens : Test selectivity against non-target kinases (e.g., CDK2) to minimize off-target effects .
Data Analysis and Reproducibility
Q. How can statistical methods address variability in biological replicate experiments?
Answer:
- Power analysis : Pre-determine sample size (n ≥ 3) using G*Power to ensure 80% statistical power .
- Normalization : Express activity as % inhibition relative to vehicle controls; apply Z-score transformation for high-throughput screens .
- Reproducibility checks : Use Bland-Altman plots to compare inter-lab variability in IC₅₀ determinations .
Q. What strategies mitigate batch-to-batch variability in compound synthesis?
Answer:
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .
- Quality control (QC) : Enforce strict thresholds (e.g., ≥95% purity by HPLC, RSD <2% for NMR integrals) .
- DoE optimization : Use factorial designs to identify critical parameters (e.g., reaction time, catalyst loading) affecting yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
